1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine: This compound has a similar pyrazole core but with a piperazine substituent, which may confer different biological activities and properties.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine:
N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-11(8-14-16)7-13-12-6-10(3)15-17(12)5-2/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
FZVJTENETUHQME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CC(=NN2CC)C |
Origin of Product |
United States |
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